molecular formula C12H11FN2OS B2679079 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865175-31-1

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2679079
CAS No.: 865175-31-1
M. Wt: 250.29
InChI Key: AGGVSBRNLRKCOA-OWBHPGMISA-N
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Description

“(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide” is a chemical compound with a molecular formula of C12H11FN2OS. It has drawn attention in various fields. The compound is a derivative of thiazole, a five-membered ring compound containing sulfur and nitrogen . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The compound also contains an allyl group and a fluorine atom .

Scientific Research Applications

Antimicrobial Activity

  • A study by Anuse et al. (2019) explored the synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, which are structurally related to the compound . These compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, highlighting the potential antimicrobial applications of such derivatives (Anuse et al., 2019).

Anticancer Activity

  • Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity. These compounds showed anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines, suggesting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
  • Liu et al. (2016) synthesized new benzothiazole derivatives and evaluated their anticonvulsant activities. Some of these compounds showed promising results in tests for epilepsy treatment, which could be relevant for compounds structurally related to "(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide" (Liu et al., 2016).

Molecular Docking Studies

  • Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. These studies provided insights into the potential molecular interactions and applications of similar compounds in fields like photovoltaics and molecular biology (Mary et al., 2020).

Future Directions

Thiazole derivatives, including “(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide”, have shown potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the synthesis methods, chemical reactions, mechanisms of action, and physical and chemical properties of this compound. Additionally, its safety profile and potential applications in medicine and other fields could be investigated.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGVSBRNLRKCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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